
3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes. One common method is the three-component reaction catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds are characterized by physicochemical properties and spectral means (IR and NMR).
Industrial Production Methods
the general approach involves the use of green, simple, and efficient methods for the synthesis of pyrazole derivatives, often employing heterogeneous and reusable catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert carbonyl groups back to alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
Scientific Research Applications
3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is a versatile building block in synthesizing complex heterocyclic compounds. Pyrazole derivatives, including 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol, have shown significant biological activities and have been studied for their potential as pharmaceutical agents. Research indicates these interactions may involve specific molecular targets within cells, leading to therapeutic effects.
Chemical Research
- As a building block for synthesizing more complex heterocyclic compounds.
- In multi-step organic reactions.
- As chemical intermediates.
Pharmaceutical Development
- Due to the known pharmacological properties of pyrazole derivatives.
- Potential interactions with specific molecular targets within cells, leading to therapeutic effects.
- Potential as pesticides and anti-inflammatory medications .
Reactions
This compound is involved in various reactions in synthetic organic chemistry:
- Acting as a chemical intermediate.
- The synthesis of the compound can be achieved through several methods, making it accessible for research and industrial applications.
- Green chemistry approaches are being explored to improve the efficiency and sustainability of its synthesis, often using reusable heterogeneous catalysts.
Structural Similarity
Several compounds share structural similarities with this compound:
Compound Name | Structural Features |
---|---|
3-Methyl-1-(phenyl)-5-pyrazolone | Contains a phenyl group instead of a butanol chain; exhibits different reactivity. |
4,4′-(Arylmethylene)bis(3-methylpyrazoles) | Features two pyrazole rings connected by a methylene bridge; unique in dual reactivity. |
3-Methylpyrazole | A simpler pyrazole derivative lacking the butanol side chain; less complex reactivity. |
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol involves its interaction with various molecular targets and pathways. Pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound may interact with proteins and enzymes, leading to changes in cellular processes such as apoptosis and autophagy .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar structural features.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Compounds with two pyrazole rings connected by a methylene bridge.
Uniqueness
3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can lead to distinct chemical and biological properties
Biological Activity
3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a butanol backbone and a pyrazole ring, exhibits significant pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N2O, with a molecular weight of 154.21 g/mol. Its structure includes:
- A pyrazole ring : A five-membered ring containing two nitrogen atoms.
- A butanol side chain : Contributing to its solubility and interaction with biological targets.
Table 1: Structural Features of Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Methyl-1-(phenyl)-5-pyrazolone | Contains a phenyl group instead of a butanol chain | Exhibits different reactivity |
4,4′-(Arylmethylene)bis(3-methylpyrazoles) | Two pyrazole rings connected by a methylene bridge | Unique in dual reactivity |
3-Methylpyrazole | Simpler pyrazole derivative lacking the butanol side chain | Less complex reactivity |
Biological Activity
Research indicates that compounds like this compound demonstrate a range of biological activities, particularly in the areas of analgesic and anti-inflammatory effects. Pyrazole derivatives are known for their interactions with various molecular targets, which can lead to therapeutic effects.
The biological mechanisms often involve:
- Sigma Receptor Modulation : The sigma-1 receptor (S1R) plays a crucial role in pain signaling pathways. Antagonists of this receptor have shown promise in reducing neuropathic pain and may provide an alternative to opioid analgesics .
- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their potential to inhibit inflammatory pathways, which can be beneficial in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Analgesic Activity : In preclinical models, compounds similar to this compound exhibited significant antinociceptive effects, suggesting their utility in managing chronic pain conditions .
- Antimicrobial Properties : Research has indicated that pyrazole derivatives can possess antifungal activity against various strains, demonstrating their versatility as therapeutic agents .
- Alpha-Amylase Inhibition : Studies on related compounds have shown potent alpha-amylase inhibition, which is relevant for managing diabetes by regulating blood sugar levels .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methyl-1-(1H-pyrazol-4-yl)butan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-8(11)7-4-9-10-5-7/h4-6,8,11H,3H2,1-2H3,(H,9,10) |
InChI Key |
QTIZRYYDTTUSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CNN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.